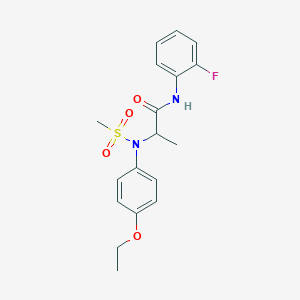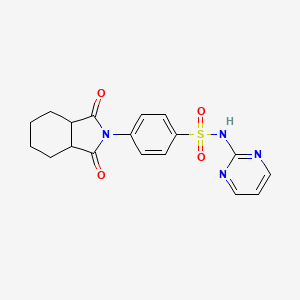
4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate
Descripción general
Descripción
4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic effects, making it a promising candidate for the treatment of pain. Additionally, this compound has been found to exhibit antidepressant effects, making it a potential treatment for depression. It has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, mood, and addiction, making it a promising target for therapeutic interventions.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models, suggesting its potential use as an analgesic. Additionally, this compound has been found to increase the levels of dopamine and norepinephrine in the brain, which may account for its antidepressant effects. It has also been found to reduce drug-seeking behavior in animal models, suggesting its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate has several advantages for use in lab experiments. It is a highly selective antagonist of the NOP receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. Additionally, this compound has been optimized for high yields and purity, making it suitable for use in a wide range of experimental settings.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Additionally, the effects of this compound may vary depending on the experimental model used, which may limit its generalizability to other systems.
Direcciones Futuras
There are several future directions for research on 4-methyl-1'-(3-nitrobenzyl)-1,4'-bipiperidine oxalate. One area of focus could be on further elucidating its mechanism of action, which may provide insights into the role of the NOP receptor in various physiological processes. Additionally, further studies could investigate the potential therapeutic applications of this compound, such as its use in the treatment of pain, depression, and addiction. Finally, future research could focus on developing novel derivatives of this compound with improved pharmacological properties and therapeutic efficacy.
Propiedades
IUPAC Name |
4-methyl-1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c1-15-5-11-20(12-6-15)17-7-9-19(10-8-17)14-16-3-2-4-18(13-16)21(22)23;3-1(4)2(5)6/h2-4,13,15,17H,5-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWPZYGAQPDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)

![4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967478.png)
![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)

![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)

![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![[4-(4,5-dimethyl-2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3967549.png)